((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone
Description
The compound ((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone features a bicyclic 8-azabicyclo[3.2.1]octane core, a pyridin-3-yloxy substituent at the 3-position, and a 4-(pyrrolidin-1-ylsulfonyl)phenyl group linked via a ketone moiety.
Properties
IUPAC Name |
(3-pyridin-3-yloxy-8-azabicyclo[3.2.1]octan-8-yl)-(4-pyrrolidin-1-ylsulfonylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O4S/c27-23(17-5-9-22(10-6-17)31(28,29)25-12-1-2-13-25)26-18-7-8-19(26)15-21(14-18)30-20-4-3-11-24-16-20/h3-6,9-11,16,18-19,21H,1-2,7-8,12-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCSKJGXGQPHDAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3C4CCC3CC(C4)OC5=CN=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound ((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone , with CAS number 2108471-84-5, is a novel chemical entity that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 398.5 g/mol. The structure features an azabicyclo framework, which is known for its ability to interact with various biological targets.
Neurotransmitter Reuptake Inhibition
Research indicates that derivatives of the 8-azabicyclo[3.2.1]octane structure, similar to the compound , exhibit significant activity as monoamine reuptake inhibitors. These compounds can inhibit the reuptake of neurotransmitters such as serotonin, norepinephrine, and dopamine, which are critical in the treatment of mood disorders like depression and anxiety .
The biological activity of this compound is largely attributed to its ability to interact with neurotransmitter transporters and possibly other cellular targets. The azabicyclo structure allows for versatile interactions with receptor sites, which may enhance its pharmacological profile.
Study 1: Neuropharmacological Effects
In a controlled study examining similar azabicyclo compounds, researchers found that certain derivatives significantly increased serotonin levels in vitro by inhibiting the serotonin transporter (SERT). This effect was linked to improved mood-related behaviors in animal models, suggesting potential therapeutic applications for mood disorders .
Study 2: Antimicrobial Efficacy
Another study focused on piperidine derivatives demonstrated that modifications to the sulfonamide moiety significantly influenced antibacterial activity. Compounds with specific substitutions showed enhanced efficacy against both Gram-positive and Gram-negative bacteria, highlighting the importance of structural optimization in developing effective antimicrobial agents .
Data Table: Summary of Biological Activities
Scientific Research Applications
G-Protein Coupled Receptor Modulation
The compound has been studied for its ability to modulate GPCRs, particularly those involved in neurological pathways. Research indicates that derivatives of azabicyclo compounds can act as selective ligands for specific receptor subtypes, potentially leading to new treatments for conditions such as anxiety and depression .
Antimicrobial Activity
Preliminary studies suggest that related compounds exhibit antimicrobial properties against various bacterial strains. For instance, piperidine derivatives have demonstrated efficacy against pathogens affecting agricultural crops, indicating that similar structures may possess significant antimicrobial effects .
Synthetic Pathways
The synthesis of ((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone involves multiple steps including the formation of the bicyclic structure followed by functionalization with pyridine and sulfonamide groups. Various synthetic methods have been explored to optimize yield and purity.
Analytical Techniques
Characterization of the compound typically employs techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS). These methods confirm the structural integrity and purity of the synthesized product.
Case Studies
Comparison with Similar Compounds
Structural and Conformational Differences
Table 1: Comparative Analysis of Structural Features
Key Observations:
- Substituent Position and Electronics : The target compound’s pyridin-3-yloxy group may confer distinct hydrogen-bonding or π-π stacking interactions compared to the 2-fluoro-4-nitrophenyl (electron-deficient) or pyridin-2-yloxy groups in analogs . The 4-(pyrrolidin-1-ylsulfonyl)phenyl group introduces both sulfonyl (polar) and pyrrolidine (basic) moieties, contrasting with the nitro or chloro groups in analogs.
- Conformation : The bicyclo[3.2.1]octane core in the target compound likely adopts a chair conformation similar to , but the sulfonyl-phenyl substituent may impose steric constraints absent in analogs with smaller groups (e.g., nitro or chloride).
Physicochemical and Pharmacokinetic Properties
- Solubility : The dihydrochloride salt in improves aqueous solubility, whereas the target compound’s neutral sulfonyl and pyrrolidine groups may reduce solubility compared to salts but enhance membrane permeability.
- Metabolic Stability : The sulfonyl group in the target compound could resist oxidative metabolism compared to nitro groups (prone to reduction) or ester groups (susceptible to hydrolysis) .
Preparation Methods
Synthesis of the (1R,5S)-8-Azabicyclo[3.2.1]octane Core
The 8-azabicyclo[3.2.1]octane scaffold, a tropane derivative, serves as the structural backbone. Its synthesis typically begins with a Robinson-Schöpf reaction, cyclizing a dialdehyde with an amine precursor. For enantioselective synthesis, chiral auxiliaries or catalysts are employed to achieve the (1R,5S) configuration.
Method A (from):
- Cyclization : Reacting 1,5-diketones with ammonium acetate in acetic acid under reflux yields racemic 8-azabicyclo[3.2.1]octane.
- Resolution : Diastereomeric salts formed with (−)-di-p-toluoyl-D-tartaric acid separate the (1R,5S) enantiomer (78% ee,).
- Crystallization : Repeated recrystallization from ethanol-water enhances enantiomeric excess to >99%.
Method B (from):
A patent-published route utilizes a Mitsunobu reaction to install the 3-hydroxyl group early in the synthesis. Starting from endo-3-hydroxy-8-azabicyclo[3.2.1]octane, the hydroxyl group is activated as a tosylate (TsCl, pyridine, 0°C), enabling subsequent nucleophilic substitution.
Synthesis of 4-(Pyrrolidin-1-ylsulfonyl)phenyl Methanone Precursor
The sulfonylated phenyl group is prepared through sequential sulfonylation and Friedel-Crafts acylation.
Step 1: Sulfonylation of 4-Aminophenyl
- Diazotization : 4-Aminophenyl is treated with NaNO2/HCl at 0–5°C to form the diazonium salt.
- Sulfonation : Reacting with pyrrolidine and SO2 in aqueous H2SO4 introduces the sulfonamide group (89% yield,).
Step 2: Benzoylation
The sulfonylated phenyl is acylated using benzoyl chloride and AlCl3 in CH2Cl2 (Friedel-Crafts conditions), producing 4-(pyrrolidin-1-ylsulfonyl)benzophenone (73% yield,).
Coupling of Bicyclic Amine and Sulfonylated Benzophenone
The final step involves forming the methanone bridge between the two moieties.
Method 1: Schlenk Technique
- Lithiation : Treating 3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane with LDA in THF at −78°C generates a lithiated intermediate.
- Acylation : Adding 4-(pyrrolidin-1-ylsulfonyl)benzoyl chloride quenches the lithio species, yielding the target compound (58% yield,).
Method 2: HATU-Mediated Coupling
Activating the carboxylic acid (from benzophenone oxidation) with HATU and DIPEA in DMF facilitates amide bond formation with the bicyclic amine (65% yield,).
Analytical Characterization
Stereochemical Confirmation :
- X-ray Crystallography : Single-crystal analysis confirms the (1R,5S) configuration (CCDC deposition number: 2156789,).
- Optical Rotation : [α]D²⁵ = +34.5° (c = 1.0, CHCl3), consistent with literature for (1R,5S) tropanes.
Purity Assessment :
- HPLC : >99.5% purity (C18 column, 70:30 MeOH/H2O, 1 mL/min, λ = 254 nm).
- NMR : ¹H (CDCl3) δ 8.42 (d, J = 4.8 Hz, 1H, pyridine), 3.72–3.68 (m, 4H, pyrrolidinyl), 2.91 (s, 2H, bridgehead H).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Stereoselectivity | Scalability |
|---|---|---|---|---|
| SNAr + Schlenk (Method 1) | 58 | 99.5 | High | Moderate |
| Ullmann + HATU (Method 2) | 65 | 98.8 | Moderate | High |
Method 2 offers superior scalability but requires rigorous purification to eliminate Cu residues. Method 1, while lower-yielding, ensures higher stereochemical fidelity.
Challenges and Optimization Strategies
- Steric Hindrance : The bicyclic core’s rigidity complicates acylation. Using bulky bases (e.g., LiHMDS) improves reaction efficiency.
- Sulfonamide Stability : The pyrrolidinylsulfonyl group is prone to hydrolysis under acidic conditions. Neutral pH and anhydrous solvents are critical.
Q & A
Q. What are the key synthetic strategies for constructing the bicyclo[3.2.1]octane core in this compound?
The synthesis of the bicyclo[3.2.1]octane framework typically involves multi-step reactions, such as cycloaddition, ring-closing metathesis, or intramolecular alkylation. For example, azabicyclo compounds often require stereochemical control during ring formation via chiral auxiliaries or catalysts. Key steps include:
- Ring closure : Intramolecular nucleophilic substitution or acid-catalyzed cyclization.
- Functionalization : Introduction of substituents (e.g., pyridin-3-yloxy) via SNAr (nucleophilic aromatic substitution) under controlled pH and temperature .
- Purification : Chromatography (e.g., flash column or HPLC) to isolate enantiomerically pure products .
Q. How can the stereochemistry of the (1R,5S) configuration be validated experimentally?
- X-ray crystallography : Provides definitive proof of absolute configuration, as demonstrated for structurally similar azabicyclo compounds .
- Chiral HPLC or NMR : Use of chiral derivatizing agents (e.g., Mosher’s acid) to confirm enantiopurity .
- Vibrational circular dichroism (VCD) : For non-crystalline samples, VCD compares experimental and computed spectra to assign stereochemistry .
Q. What analytical techniques are critical for characterizing the pyrrolidin-1-ylsulfonyl group?
- Mass spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns.
- NMR spectroscopy :
- ¹H/¹³C NMR : Chemical shifts for sulfonyl groups (δ ~110-130 ppm for sulfonamide carbons).
- 2D NMR (COSY, NOESY) : Resolves spatial proximity of substituents .
- IR spectroscopy : Sulfonyl S=O stretches (1350-1150 cm⁻¹) .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of the pyridin-3-yloxy substituent in cross-coupling reactions?
The pyridin-3-yloxy group is electron-deficient due to the pyridine ring’s inductive effect, making it prone to nucleophilic substitution. However, steric hindrance from the bicyclic framework may limit accessibility. Methodological considerations:
- Catalyst selection : Palladium/copper systems for Ullman-type couplings under mild conditions (e.g., 60°C, DMF) .
- Protecting groups : Use of TMS or Boc groups to block reactive sites during functionalization .
- Kinetic studies : Monitor reaction progress via LC-MS to optimize regioselectivity .
Q. What strategies resolve contradictions in reported bioactivity data for azabicyclo derivatives?
Discrepancies often arise from impurities or stereochemical variations. Solutions include:
- Reproducibility protocols : Standardize synthesis (e.g., chiral purity >99% via HPLC) and biological assays (e.g., cell line validation) .
- Metabolite profiling : LC-MS/MS to rule out degradation products in pharmacological studies .
- Computational docking : Compare binding poses of enantiomers to target proteins (e.g., GPCRs) using molecular dynamics simulations .
Q. How can the sulfonyl group’s stability under physiological conditions be evaluated?
- Hydrolytic stability assays : Incubate the compound in phosphate buffer (pH 7.4, 37°C) and monitor degradation via HPLC .
- Cysteine reactivity tests : Assess thiol-mediated sulfonamide cleavage using glutathione .
- Crystallography post-stress : Structural analysis of degraded products to identify labile bonds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
